3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Overview
Description
“3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound that is available from various suppliers . It is classified as an irritant .
Molecular Structure Analysis
The molecular formula of “3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde” is C₁₂H₁₂N₂O . The molecular weight is 200.2365 g/mol . The InChI string representation of its structure is InChI=1S/C8H9N3O/c1-6-5-7 (2)11 (10-6)8 (12)3-4-9/h5H,3H2,1-2H3 . The canonical SMILES representation is CC1=CC (=NN1C (=O)CC#N)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde” include a molecular weight of 200.2365 g/mol . The compound is classified as an irritant .
Scientific Research Applications
Anticoronavirus and Antitumoral Activity
A new series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides. These compounds showed promising in vitro anticoronavirus and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Oxidation of Alcohols
3,5-Dimethyl-1H-pyrazole, a component of the compound, is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .
Preparation of Pyrazolato Ligated Complexes
3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes .
Antiviral Activity
A wide range of 1,2,4-triazole derivatives have been synthesized and tested in a wide variety of biological assays, leading to the discovery of antiviral triazole analogues .
Anti-inflammatory Activity
Triazole and pyrazole derivatives have been associated with anti-inflammatory activity .
Antioxidant Activity
Triazole and pyrazole derivatives have been associated with antioxidant activity .
Anti-Parkinson Activity
Triazole derivatives have been associated with anti-Parkinson activity .
Anti-cancer Activity
Pyrazole derivatives have been associated with anti-cancer activity .
Mechanism of Action
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in the development of idiopathic pulmonary fibrosis .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction results in the inhibition of the αvβ6 integrin .
Biochemical Pathways
The inhibition of the αvβ6 integrin can affect various cellular processes, including cell adhesion, migration, and signaling .
Pharmacokinetics
The compound has been found to have a long dissociation half-life of 7 hours, indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7, which can enhance its bioavailability . The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde are commensurate with inhaled dosing by nebulization .
Result of Action
The inhibition of the αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can potentially alter cellular processes, leading to therapeutic effects. For instance, it has been suggested as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect its solubility and therefore its bioavailability . .
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390207 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
956352-08-2 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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